

AR231453: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AR 231453

Cat. No.: B1666077

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of AR231453, a potent and selective G protein-coupled receptor 119 (GPR119) agonist. The information herein is intended to support research and drug development efforts targeting metabolic diseases.

Chemical Structure and Physicochemical Properties

AR231453 is a synthetic small molecule characterized by a complex heterocyclic structure. Its systematic IUPAC name is N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine[1].

Table 1: Chemical and Physicochemical Properties of AR231453

Property	Value	Reference
Molecular Formula	C21H24FN7O5S	[2]
Molecular Weight	505.52 g/mol	[2]
CAS Number	733750-99-7	[2]
Appearance	Light yellow to yellow solid	[2]
Solubility	Soluble in DMSO (25 mg/mL)	[2]
SMILES	CC(C)C1=NOC(C2CCN(C3=N C=NC(NC4=CC=C(S(=O) (C)=O)C=C4F)=C3--INVALID- LINK--=O)CC2)=N1	[2]
Storage	Powder: -20°C for 3 years; In solvent (-80°C): 2 years	[2]

Biological Activity and Mechanism of Action

AR231453 is a potent and highly selective agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β -cells and intestinal L-cells^{[1][3]}. Its mechanism of action involves the activation of the G α s signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels^[4]. This elevation in cAMP enhances glucose-dependent insulin secretion from pancreatic β -cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells^{[3][4]}. Due to its targeted action, AR231453 has been investigated as a potential therapeutic agent for type 2 diabetes.

Table 2: In Vitro Biological Activity of AR231453

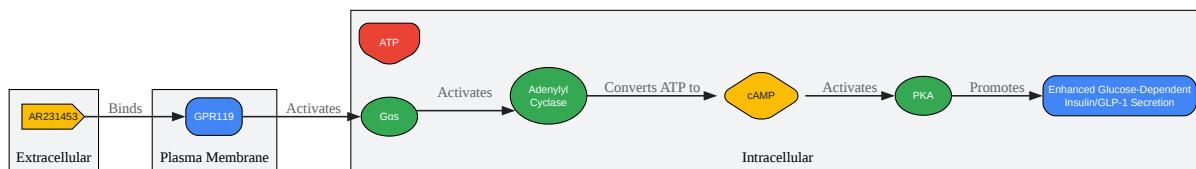
Assay	Cell Line/System	Parameter	Value	Reference
cAMP Accumulation	CHO cells (human GPR119)	EC50	4.7 nM	[5]
cAMP Accumulation	HEK293 cells (human GPR119)	EC50	0.7 μM	[5]
Insulin Release	HIT-T15 cells	EC50	3.5 nM	[5]
Insulin Release	Isolated mouse islets	-	Stimulates release at 8-17 mM glucose	[5]

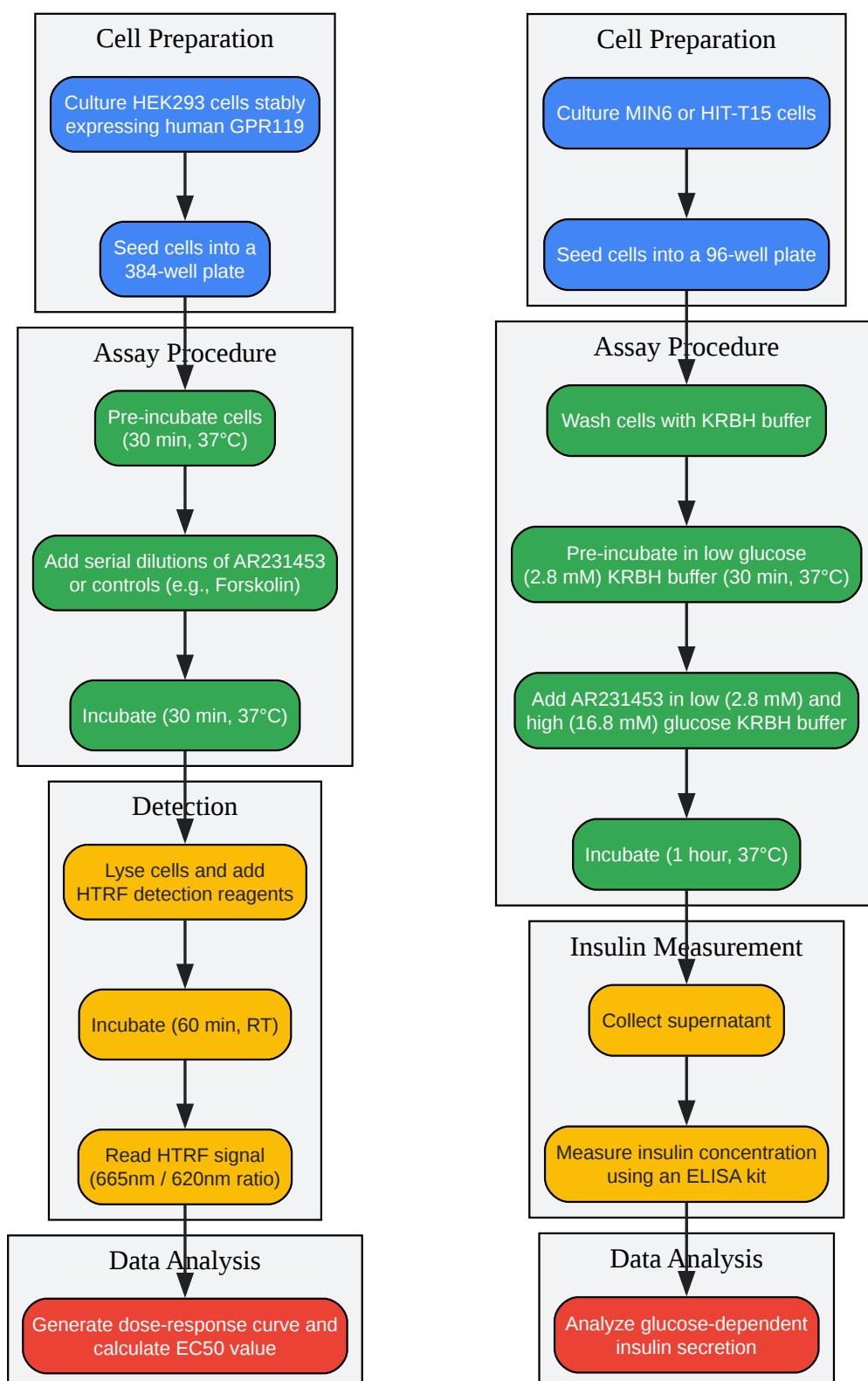
Table 3: In Vivo Biological Activity of AR231453

Animal Model	Dosage and Administration	Effect	Reference
Mice	20 mg/kg, oral gavage	Markedly improved oral glucose tolerance	[5]
Diabetic Mice	10 mg/kg/day	Stimulated β-cell replication and improved islet graft function	[3]

Signaling Pathway

The binding of AR231453 to GPR119 initiates a well-defined signaling cascade within the target cells. The following diagram illustrates this pathway.



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